molecular formula C18H14F2N6O4S B2494000 2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034447-59-9

2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2494000
CAS No.: 2034447-59-9
M. Wt: 448.4
InChI Key: RSWSWBKRMQITSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H14F2N6O4S and its molecular weight is 448.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups:

  • Difluoromethyl sulfonyl group : This moiety is known for its ability to enhance biological activity by improving lipophilicity and metabolic stability.
  • Triazolo and oxadiazole rings : These heterocyclic structures are often associated with various pharmacological effects including antimicrobial and antiproliferative activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the difluoromethyl sulfonyl group through nucleophilic substitution reactions.
  • Coupling reactions to attach the triazolo and oxadiazole moieties to the benzamide backbone.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast, colon, and lung cancer cell lines.
  • Results : The compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The mechanism appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms at play .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • Tested Strains : Various bacterial strains including Escherichia coli and Bacillus subtilis.
  • Findings : The compound demonstrated notable antibacterial effects with minimum inhibitory concentrations (MICs) in the micromolar range .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interference with DNA synthesis : The presence of heterocyclic rings may allow for interaction with nucleic acids or enzymes involved in DNA replication.
  • Disruption of cellular metabolism : The difluoromethyl sulfonyl group could alter metabolic pathways critical for cell survival.

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

  • Cancer Treatment : A study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .
  • Infection Control : In vitro studies demonstrated its potential as a novel antibacterial agent against resistant strains .

Data Tables

PropertyValue
Molecular FormulaC15H15F2N5O3S
IC50 (Breast Cancer Cell Line)5 µM
MIC (E. coli)8 µg/mL
SolubilitySoluble in DMSO

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N6O4S/c1-10-22-17(30-25-10)11-6-7-26-14(8-11)23-24-15(26)9-21-16(27)12-4-2-3-5-13(12)31(28,29)18(19)20/h2-8,18H,9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWSWBKRMQITSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.